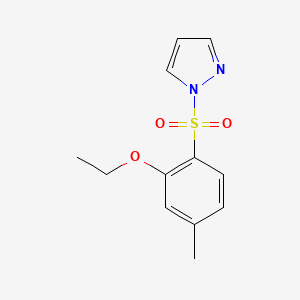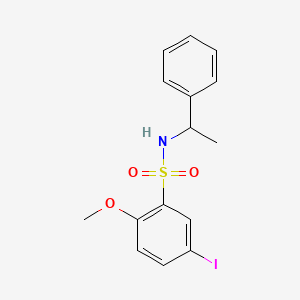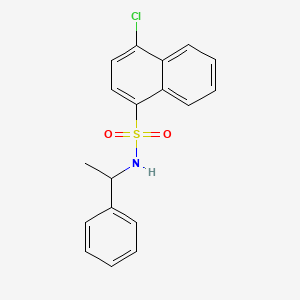
Sulphur Brown 10 - Leuco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leuco Sulphur Brown 10, also known as C.I.Leuco Sulphur Brown 10 or C.I.53055, is a red-brown powder . It is insoluble in water but soluble in Sodium sulfide solution, giving a brown color . It is slightly soluble in concentrated sulfuric acid .
Synthesis Analysis
The synthesis of Leuco Sulphur Brown 10 involves calcination of a mixture of 1 part 4-Methylbenzene-1,3-diamine and 2 parts of sulfur at 210 250 ℃ for 15 hours . The product is then dissolved in Sodium sulfide and Sodium hydroxide, followed by the addition of salt . The mixture is heated to 240 ℃ for six hours, and then further heated at 250 ℃ for more than 4 hours to evaporate the moisture .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Leuco Sulphur Brown 10 have been described in the synthesis analysis section. The compound is formed by the calcination of a mixture of 4-Methylbenzene-1,3-diamine and sulfur, followed by dissolution in Sodium sulfide and Sodium hydroxide .Physical And Chemical Properties Analysis
Leuco Sulphur Brown 10 is a red-brown powder . It is insoluble in water, soluble in Sodium sulfide solution for brown, and slightly soluble in concentrated sulfuric acid .properties
CAS RN |
12262-27-0 |
|---|---|
Product Name |
Sulphur Brown 10 - Leuco |
Molecular Formula |
C11H14ClNO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)

![1-[(6-butoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172318.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]indoline](/img/structure/B1172322.png)
